molecular formula C12H11NO4 B14249686 2-(7-Methoxy-2-oxo-2H-1-benzopyran-4-yl)acetamide CAS No. 502632-12-4

2-(7-Methoxy-2-oxo-2H-1-benzopyran-4-yl)acetamide

Cat. No.: B14249686
CAS No.: 502632-12-4
M. Wt: 233.22 g/mol
InChI Key: WFNLTEHMLIXHCS-UHFFFAOYSA-N
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Description

2-(7-Methoxy-2-oxo-2H-1-benzopyran-4-yl)acetamide is a chemical compound belonging to the class of benzopyran derivatives. It is known for its diverse applications in various fields such as chemistry, biology, and medicine. The compound’s structure consists of a benzopyran ring with a methoxy group at the 7th position and an acetamide group at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Methoxy-2-oxo-2H-1-benzopyran-4-yl)acetamide typically involves the reaction of 7-methoxycoumarin with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified using recrystallization techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(7-Methoxy-2-oxo-2H-1-benzopyran-4-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted benzopyran derivatives .

Scientific Research Applications

2-(7-Methoxy-2-oxo-2H-1-benzopyran-4-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(7-Methoxy-2-oxo-2H-1-benzopyran-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to the modulation of biochemical pathways. This inhibition can result in various biological effects, such as anti-inflammatory and antimicrobial activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(7-Methoxy-2-oxo-2H-1-benzopyran-4-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its acetamide group enhances its solubility and reactivity compared to other benzopyran derivatives .

Properties

CAS No.

502632-12-4

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

2-(7-methoxy-2-oxochromen-4-yl)acetamide

InChI

InChI=1S/C12H11NO4/c1-16-8-2-3-9-7(4-11(13)14)5-12(15)17-10(9)6-8/h2-3,5-6H,4H2,1H3,(H2,13,14)

InChI Key

WFNLTEHMLIXHCS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)N

Origin of Product

United States

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